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molecular formula C9H6BrN3O B8359807 4-Bromocinnamoyl azide

4-Bromocinnamoyl azide

Cat. No. B8359807
M. Wt: 252.07 g/mol
InChI Key: HYRUDSODWCYZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947684B2

Procedure details

Preheated 2 separate oil baths to 240° C. A flask containing tributylamine (6.68 g, 36.1 mmol) and diphenyl ether (80 mL) was lowered into one oil bath (A), and a flask containing 3-(4-bromophenyl)acryloyl azide (7.91 g, 31.3 mmol) and diphenyl ether (80 mL) was lowered into the other oil bath (B) [vigorous gas evolution—internal temperature must quickly reach >200° C.]. After 10 minutes, the contents of flask B are poured into flask A, and the reaction left at 230-240° C. (internal temperature) for 30 minutes. Cooled reaction mixture to ˜100° C., poured into hexanes (2 L), stirred to cool to room temperature and filtered off the precipitate. Washed precipitate with methylene chloride/hexanes (ratio 1/50), dried under high vacuum to give a colorless powder (4.20 g, 18.8 mmol). 1H NMR (DMSO) δ 11.41 (s, 1H), 8.23 (s, 1H), 7.82 (dd, 1H), 7.62 (d, 1H), 7.20 (t, 1H), 6.54 (d, 1H). ESI MS (M+1)+: 224, 226 (Br).
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.91 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:5]([CH2:10]CCC)CCCC)CCC.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]=[CH:22]C(N=[N+]=[N-])=O)=[CH:17][CH:16]=1.C1([O:34]C2C=CC=CC=2)C=CC=CC=1>>[Br:14][C:15]1[CH:16]=[C:17]2[C:18]([CH:21]=[CH:22][NH:5][C:10]2=[O:34])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
6.68 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.91 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hexanes
Quantity
2 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preheated 2 separate oil baths to 240° C
CUSTOM
Type
CUSTOM
Details
quickly reach >200° C.
ADDITION
Type
ADDITION
Details
the contents of flask B are poured into flask A, and the reaction
WAIT
Type
WAIT
Details
left at 230-240° C. (internal temperature) for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
reaction mixture to ˜100° C.
FILTRATION
Type
FILTRATION
Details
filtered off the precipitate
WASH
Type
WASH
Details
Washed precipitate with methylene chloride/hexanes (ratio 1/50)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C2C=CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.8 mmol
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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